N-Methoxy-N-methyloxazole-4-carboxamide
Overview
Description
N-Methoxy-N-methyloxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are essential for understanding its therapeutic potential .
Biochemical Pathways
Understanding the pathways influenced by this compound and their downstream effects can provide insights into its potential therapeutic applications .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its therapeutic efficacy .
Result of Action
Understanding these effects can provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly influence a compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyamine derivative with an oxazole carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce more saturated heterocyclic compounds.
Scientific Research Applications
N-Methoxy-N-methyloxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide
- 5-Methyl-4-phenyl-1,3-oxazole-2-carboxamide
- N,N-Dimethylpiperidine-4-carboxamide
Uniqueness
N-Methoxy-N-methyloxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBCFKKLKXCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=COC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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